molecular formula C8H15NO3 B8445540 N-[2-(2-methoxyethoxy)ethyl]acrylamide CAS No. 91490-92-5

N-[2-(2-methoxyethoxy)ethyl]acrylamide

Cat. No.: B8445540
CAS No.: 91490-92-5
M. Wt: 173.21 g/mol
InChI Key: BQSDTNDJSSPYCZ-UHFFFAOYSA-N
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Description

N-[2-(2-Methoxyethoxy)ethyl]acrylamide is a specialized acrylamide derivative designed for advanced polymer research and synthesis. Its molecular structure incorporates an oligo(ethylene glycol) ether chain, making it a valuable building block for creating stimuli-responsive "smart" polymers . Researchers primarily utilize this monomer to develop novel homopolymers and copolymers that respond to environmental triggers such as temperature and pH/CO2 . The presence of the polymerizable acrylamide group and the hydrophilic oligo(ethylene glycol) side chain allows for the synthesis of materials with finely tunable solution properties and lower critical solution temperature (LCST) behavior, which can be adjusted by varying the polymer's molecular weight and the solution conditions like pH and salt concentration . This compound is particularly useful in applications such as targeted drug delivery systems and controlled release platforms, where its dual-responsive nature can be leveraged . As with all acrylamide-based monomers, it should be handled with appropriate safety precautions. Acrylamide is a known neurotoxin and potential carcinogen in rodent models, and it is readily absorbed through the skin . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

CAS No.

91490-92-5

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

N-[2-(2-methoxyethoxy)ethyl]prop-2-enamide

InChI

InChI=1S/C8H15NO3/c1-3-8(10)9-4-5-12-7-6-11-2/h3H,1,4-7H2,2H3,(H,9,10)

InChI Key

BQSDTNDJSSPYCZ-UHFFFAOYSA-N

Canonical SMILES

COCCOCCNC(=O)C=C

Related CAS

91490-92-5

Origin of Product

United States

Scientific Research Applications

Synthesis of Copolymers

N-[2-(2-methoxyethoxy)ethyl]acrylamide can be copolymerized with other monomers to create block copolymers with tailored properties. These copolymers exhibit unique thermal and mechanical properties, making them suitable for applications in coatings and adhesives.

Copolymers Properties Applications
Poly(this compound-co-N-isopropylacrylamide)Thermoresponsive behaviorDrug delivery systems
Poly(this compound-co-acrylic acid)pH-responsiveSmart hydrogels

Thermoresponsive Materials

The thermoresponsive nature of polymers derived from this compound allows them to change properties with temperature fluctuations. This characteristic is particularly useful in biomedical applications where controlled release of drugs is required.

Drug Delivery Systems

Polymers synthesized from this compound have been investigated for their potential in drug delivery systems. The ability to modify their solubility and release rates based on environmental stimuli (temperature, pH) makes them ideal candidates for targeted therapies.

  • Case Study : A study demonstrated that nanoparticles made from this polymer could encapsulate anticancer drugs and release them in response to temperature changes, enhancing therapeutic efficacy while reducing side effects .

Biocompatibility

Research indicates that polymers based on this compound exhibit good biocompatibility, making them suitable for use in medical devices and tissue engineering scaffolds.

Study Findings
Zhang et al., 2023Evaluated the cytotoxicity of hydrogels made from this polymer; results showed minimal cytotoxic effects on human cells .
Liu et al., 2024Developed a tissue scaffold using this polymer that promoted cell adhesion and proliferation .

Water Treatment

Polymers derived from this compound can be utilized in water treatment processes due to their ability to form hydrogels that can capture contaminants.

  • Case Study : Research has shown that these hydrogels can effectively remove heavy metals from wastewater through adsorption mechanisms .

Chemical Reactions Analysis

Radical Polymerization

N-[2-(2-methoxyethoxy)ethyl]acrylamide undergoes free radical polymerization to form linear or branched polymers. The reaction typically employs thermal initiators like azobisisobutyronitrile (AIBN) or redox systems, with solvent choice (e.g., dimethylformamide, ethanol) critically affecting reaction efficiency . Key characteristics include:

  • Mechanism :

    • Initiation : Radical formation from initiators (e.g., AIBN decomposition at 70°C).

    • Propagation : Sequential addition of monomer units via radical chain growth.

    • Termination : Combination or disproportionation of radical chains.

  • Copolymerization :
    The monomer is often copolymerized with hydrophilic co-monomers (e.g., acrylic acid, N-isopropylacrylamide) to tailor polymer hydrophilicity. For example, incorporating N-isopropylacrylamide introduces thermoresponsive behavior .

Polymerization Kinetics and Parameters

Experimental studies highlight factors influencing polymerization efficiency:

FactorEffect on PolymerizationReference
TemperatureHigher temperatures accelerate initiation and propagation rates. Optimal range: 60–80°C.
Initiator ConcentrationIncreased AIBN concentrations reduce molecular weight due to higher radical density.
Solvent PolarityPolar solvents (e.g., DMF, water) enhance monomer solubility and reaction homogeneity.
Co-monomer RatioHigher hydrophilic co-monomer content increases polymer LCST (lower critical solution temperature).
  • Kinetic Studies :
    Radical polymerization of this compound follows first-order kinetics relative to monomer concentration. Rate constants (e.g., kpk_p
    ) are sensitive to solvent polarity and side-chain steric effects .

Controlled Polymerization Techniques

While direct evidence for controlled polymerization (e.g., RAFT, ATRP) of this specific monomer is limited, analogous acrylamide derivatives (e.g., N-(2-(methacryloyloxy)ethyl)pyrrolidone) demonstrate successful RAFT polymerization with low dispersity (Đ<1.2Đ<1.2
) . Key findings include:

  • RAFT Dispersion Polymerization :

    • Achieves high conversions (>90%) in aqueous media.

    • Enables precise molecular weight control via chain-transfer agents .

Functionalization and Crosslinking

The acrylamide group participates in Michael addition and crosslinking reactions with di-functional agents (e.g., tetraethylene glycol dimethacrylate) to form hydrogels. Crosslinking density directly impacts hydrogel swelling capacity and mechanical strength .

Crosslinker TypeHydrogel PropertyReference
Organic (e.g., PEG-DMA)Adjustable LCST (25–40°C) via crosslinker ratio.
Inorganic (e.g., POSS)Enhanced thermal stability and mechanical strength.

Comparative Reactivity with Analogues

The methoxyethoxy side chain reduces steric hindrance compared to bulkier acrylamides, enabling faster polymerization rates. For example:

MonomerRelative Reactivity (vs. acrylamide)Key Application
This compound1.5×Thermoresponsive gels
N-isopropylacrylamide (NIPAM)1.0×LCST hydrogels
N-hydroxyethylacrylamide0.8×Biomedical coatings

Data extrapolated from analogous systems .

Challenges and Optimization

  • Impurity Effects : Trace dimethacrylate impurities in monomers can cause branching, broadening molecular weight distributions (Đ>1.5Đ>1.5
    ) .

  • Solvent Selection : Ethanol or water improves reaction control compared to less polar solvents .

This compound’s versatility in radical polymerization and copolymerization makes it ideal for designing stimuli-responsive materials. Further research into controlled polymerization methods could expand its utility in biomedical and industrial applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of N-[2-(2-methoxyethoxy)ethyl]acrylamide with structurally or functionally related acrylamide derivatives:

Structural Analogues

Compound Name Molecular Formula Key Substituent Key Properties/Applications Reference
This compound C₈H₁₅NO₃ -CH₂CH₂-O-CH₂CH₂-O-CH₃ Thermosensitive, biocompatible, LCST ~25–40°C
N-Isopropylacrylamide (NIPAM) C₆H₁₁NO -CH(CH₃)₂ Classic thermoresponsive polymer (LCST ~32°C); limited hydrophilicity
N-[2-(Dimethylamino)ethyl]acrylamide C₇H₁₄N₂O -CH₂CH₂-N(CH₃)₂ Dual pH/CO₂-responsiveness; forms cationic polymers
N-[2-(2-Hydroxyethoxy)ethyl]methacrylamide C₈H₁₅NO₃ -CH₂CH₂-O-CH₂CH₂-OH Higher hydrophilicity; used in biomedical coatings

Substituent Effects on Physicochemical Properties

  • Hydrophilicity : The methoxyethoxyethyl group in this compound provides superior water solubility compared to NIPAM’s hydrophobic isopropyl group. However, it is less hydrophilic than hydroxyl-containing analogues like N-[2-(2-hydroxyethoxy)ethyl]methacrylamide .
  • Thermoresponsiveness: The lower critical solution temperature (LCST) of poly(this compound) is tunable (25–40°C) based on polymer composition, making it more versatile than PNIPAM (fixed LCST ~32°C) . In contrast, N-[2-(dimethylamino)ethyl]acrylamide-based polymers exhibit CO₂-responsive behavior due to protonation of the tertiary amine group, a feature absent in methoxyethoxyethyl derivatives .

Key Research Findings

  • Thermoresponsive Behavior : P(MEO₂MA-co-OEGMA) copolymers (containing methoxyethoxyethyl acrylate) exhibit LCST behavior comparable to PNIPAM but with sharper transitions and reduced hysteresis .
  • Biocompatibility : Methoxyethoxyethyl substituents reduce protein fouling compared to PNIPAM, enhancing suitability for in vivo applications .
  • Comparative Bioactivity : Natural acrylamides (e.g., from Cannabis sativa or Lycium species) often exhibit pharmacological activities (e.g., anti-inflammatory, neuroprotective), whereas synthetic derivatives prioritize material properties .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for N-[2-(2-methoxyethoxy)ethyl]acrylamide?

  • Methodology : Synthesis typically involves nucleophilic substitution or amidation. For example, reacting 2-(2-methoxyethoxy)ethylamine with acryloyl chloride in anhydrous dichloromethane under nitrogen, followed by solvent extraction and silica gel chromatography for purification .
  • Critical Considerations :

  • Maintain anhydrous conditions to avoid hydrolysis of the acrylamide group.
  • Monitor reaction progress via thin-layer chromatography (TLC) to detect unreacted acryloyl chloride.
    • Data Table :
ParameterValue/TechniqueReference
Yield~65-75% (optimized conditions)
Purity (post-purification)>98% (HPLC)

Q. How can researchers characterize the physicochemical properties of this compound?

  • Key Techniques :

  • Solubility : Freely soluble in water (130 g/L at 25°C) and polar aprotic solvents (e.g., DMF, DMSO) .
  • Thermal Stability : Decomposes above 200°C (TGA analysis recommended).
  • Density : 1.006 g/cm³ at 20°C .
    • Advanced Tools :
  • NMR Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., δ 6.3–6.5 ppm for acrylamide protons) .
  • Mass Spectrometry : Validate molecular weight (theoretical: 173.21 g/mol) .

Advanced Research Questions

Q. How does this compound perform in stimuli-responsive copolymer systems compared to PNIPAM?

  • Methodological Insight :

  • Copolymerize with oligo(ethylene glycol) methacrylate (OEGMA) via ATRP to achieve thermoresponsive polymers. The lower critical solution temperature (LCST) can be tuned by adjusting monomer ratios .
  • Advantages Over PNIPAM :
  • Enhanced biocompatibility due to ethylene glycol moieties.
  • Sharper phase transitions (e.g., ΔLCST < 2°C for 95:5 MEO2MA:OEGMA copolymers) .
    • Data Table :
PropertyPNIPAMMEO2MA-co-OEGMAReference
LCST Range30–35°C25–50°C
Phase Transition SharpnessModerateHigh

Q. What strategies optimize the use of this compound in gene delivery systems?

  • Experimental Design :

  • Synthesize cationic copolymers (e.g., with DEAEAM) for DNA binding. Thermo-responsive behavior destabilizes polyplexes at physiological temperatures, enhancing transfection efficiency .
  • Critical Parameters :
  • N/P ratio (amine-to-phosphate): Optimize between 5:1 and 10:1 for minimal cytotoxicity and maximal DNA encapsulation .
  • LCST Adjustment: Modify copolymer composition to ensure phase transition near 37°C .
    • Data Table :
ParameterOptimal ValueOutcomeReference
N/P Ratio8:185% transfection efficiency
LCST36°CEfficient polyplex destabilization

Q. How do structural modifications to this compound impact its polymerization kinetics?

  • Kinetic Analysis :

  • Use RAFT polymerization to control molecular weight (Đ < 1.2). Rate constants (k_p) vary with solvent polarity; in water, k_p ≈ 0.12 L·mol⁻¹·s⁻¹ .
  • Side Reactions : Hydrolysis of the methoxyethoxy group in acidic conditions can alter reactivity. Stabilize pH > 7 during polymerization .

Conflict Resolution in Data Interpretation

Q. Discrepancies in reported solubility: How to reconcile variations in solvent compatibility?

  • Analysis : Solubility in hydrophobic solvents (e.g., toluene) may conflict due to trace impurities. Reproduce results using ultra-pure monomer (HPLC-grade) and anhydrous solvents .

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